molecular formula C20H18N2O4S B2777610 3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795422-86-4

3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2777610
CAS No.: 1795422-86-4
M. Wt: 382.43
InChI Key: CIYRQLUVWZRNOE-UHFFFAOYSA-N
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Description

3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic thiazolidinedione (TZD) derivative characterized by a benzyloxybenzoyl-substituted azetidine ring at position 3 of the TZD core. Thiazolidinediones are heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name

3-[1-(3-phenylmethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c23-18-13-27-20(25)22(18)16-10-21(11-16)19(24)15-7-4-8-17(9-15)26-12-14-5-2-1-3-6-14/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYRQLUVWZRNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a thioamide with an α-halo acid under basic conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized by cyclization of an appropriate amine with a haloketone.

    Introduction of the Benzyloxybenzoyl Group: This step involves the acylation of the azetidine ring with 3-(benzyloxy)benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • The benzyloxy group enhances lipophilicity, which could increase membrane permeability relative to polar groups like aminoethyl () .
  • Synthesis of the target compound likely parallels methods in , where benzoylation of TZD derivatives is achieved using benzoyl chlorides in basic conditions .

Key Observations :

  • TM17 demonstrates the role of electron-withdrawing groups (e.g., nitro, bromo) in anti-inflammatory activity, likely through redox modulation or protein binding .
  • The aminoethyl group in ’s compound enhances solubility, possibly improving bioavailability for kinase inhibition .
  • The target compound’s benzyloxybenzoyl-azetidine structure may combine the lipophilicity needed for antimicrobial activity (as in ’s benzoyl derivatives) with the metabolic stability conferred by the azetidine ring .

Pharmacokinetic and Toxicity Considerations

  • Azetidine vs. Piperidine Rings: Azetidine’s smaller ring size (3-membered vs. 6-membered piperidine) may reduce metabolic degradation, as seen in ’s diisopropylaminoethyl-TZD derivatives .
  • Benzyloxy Group : While enhancing lipophilicity, this group may increase CYP450-mediated metabolism risk compared to methoxy or hydroxy substituents (e.g., ’s azo-linked TZDs) .

Biological Activity

3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazolidine core, which is known for various biological activities, including anti-inflammatory and anticancer properties. The presence of the benzyloxy and benzoyl groups enhances its lipophilicity, potentially improving bioavailability.

Molecular Characteristics

  • Molecular Formula : C₁₇H₁₇N₃O₃S
  • Molecular Weight : 329.39 g/mol
  • CAS Number : 223532-05-6

Research indicates that compounds containing thiazolidine structures often act through multiple pathways:

  • Antioxidant Activity : Thiazolidine derivatives have been shown to exhibit significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Anticancer Activity : Studies have demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, compounds similar to the target compound have been evaluated against various tumor cell lines, revealing promising IC50 values indicating effective cytotoxicity.
  • Anti-inflammatory Effects : Some derivatives have shown the ability to inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.

Anticancer Studies

A series of studies have evaluated the anticancer potential of thiazolidine derivatives. Notably:

  • A study reported that certain thiazolidine compounds exhibited IC50 values as low as 10 µM against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, indicating strong antiproliferative effects .
CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa10Apoptosis induction
Compound BMCF-715Cell cycle arrest
3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dioneA549TBDTBD

Anti-inflammatory Studies

In vitro studies using RAW264.7 macrophages demonstrated that thiazolidine derivatives could reduce nitric oxide (NO) production significantly, suggesting their potential as anti-inflammatory agents .

Case Studies

  • Case Study on Antiproliferative Activity :
    A recent study synthesized a series of thiazolidine derivatives and evaluated their antiproliferative effects against several cancer cell lines. The results indicated that the derivative similar to 3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione had a lower IC50 compared to standard chemotherapeutics like irinotecan .
  • Case Study on Metabolic Effects :
    Another investigation focused on the metabolic effects of thiazolidine derivatives in insulin-resistant mice models. The compounds improved glucose uptake and reduced hyperglycemia, suggesting their role in managing type 2 diabetes .

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